molecular formula C9H8F2O B14125874 beta,beta-Difluoro-2-methoxystyrene

beta,beta-Difluoro-2-methoxystyrene

Cat. No.: B14125874
M. Wt: 170.16 g/mol
InChI Key: ZHMNAPLVILMYIA-UHFFFAOYSA-N
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Description

Beta,beta-Difluoro-2-methoxystyrene: is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a styrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of styrene derivatives using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or other fluorinating agents . The reaction conditions often require careful control of temperature and solvent to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of beta,beta-Difluoro-2-methoxystyrene may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: Beta,beta-Difluoro-2-methoxystyrene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield difluoromethylated products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include difluoromethylated derivatives, carbonyl compounds, and substituted styrenes.

Scientific Research Applications

Beta,beta-Difluoro-2-methoxystyrene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism by which beta,beta-Difluoro-2-methoxystyrene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and steric effects. These interactions can affect molecular pathways and lead to the formation of specific products in chemical reactions.

Comparison with Similar Compounds

Uniqueness: Beta,beta-Difluoro-2-methoxystyrene is unique due to its specific combination of fluorine and methoxy groups, which confer distinct chemical properties and reactivity compared to other fluorinated styrenes. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(2,2-difluoroethenyl)-2-methoxybenzene

InChI

InChI=1S/C9H8F2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-6H,1H3

InChI Key

ZHMNAPLVILMYIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=C(F)F

Origin of Product

United States

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